

Strategies to improve the dissolution rate of drugs with Isomaltitol

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Compound of Interest

Compound Name: *Isomaltitol*

Cat. No.: *B1672253*

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Technical Support Center: Enhancing Drug Dissolution with Isomalt

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using isomalt to improve the dissolution rate of drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which isomalt enhances drug dissolution?

A1: Isomalt, a sugar alcohol, primarily enhances drug dissolution through several mechanisms:

- **Increased Surface Area:** By forming solid dispersions, isomalt allows the drug to be present in a finely dispersed, often amorphous state, which significantly increases the surface area available for dissolution.^{[1][2]}
- **Improved Wettability:** As a hydrophilic carrier, isomalt improves the wettability of poorly water-soluble drugs, facilitating better contact between the drug and the dissolution medium.
- **Formation of Amorphous Solid Dispersions:** Isomalt can form amorphous solid dispersions with drugs, where the drug is molecularly dispersed within the isomalt matrix. This

amorphous form has higher energy and greater apparent solubility and dissolution rates compared to the crystalline form.[1][3]

- Inhibition of Recrystallization: The high number of hydroxyl groups in isomalt's structure can help inhibit the recrystallization of the amorphous drug, maintaining its enhanced solubility during storage and dissolution.[1]

Q2: Which grade of isomalt is best for improving drug dissolution?

A2: The choice of isomalt grade depends on the desired disintegration and dissolution characteristics. Different grades of isomalt have varying solubilities. For instance, a grade with higher solubility will generally lead to faster tablet disintegration and drug release. It is recommended to screen different grades to find the optimal one for your specific formulation.

Q3: Can isomalt be used for techniques other than solid dispersions to enhance dissolution?

A3: Yes, besides solid dispersions, isomalt is effectively used in:

- **Liquisolid Compacts:** Isomalt can act as a carrier in liquisolid formulations, where a liquid drug solution or suspension is absorbed onto a solid carrier to create a dry, free-flowing powder with enhanced dissolution.
- **Orally Disintegrating Tablets (ODTs):** Due to its good compressibility, pleasant taste, and water solubility, isomalt is an excellent excipient for ODTs, which are designed to disintegrate rapidly in the mouth, leading to fast drug dissolution.
- **Melt Extrusion:** Isomalt can be melt-extruded with drugs to create amorphous solid dispersions, which can dramatically improve tableting properties and dissolution rates.

Troubleshooting Guides

Solid Dispersions

Problem: Low drug dissolution rate from the prepared solid dispersion.

Potential Cause	Troubleshooting Step
Incomplete amorphization of the drug.	Verify the physical state of the drug in the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If the drug is still crystalline, consider increasing the carrier-to-drug ratio or optimizing the preparation method (e.g., faster solvent evaporation, higher melting temperature).
Drug recrystallization during storage or dissolution.	Evaluate the physical stability of the solid dispersion over time and under different storage conditions (temperature and humidity). Consider using a higher molecular weight polymer in combination with isomalt or adding a crystallization inhibitor.
Poor wettability of the solid dispersion.	Although isomalt is hydrophilic, very hydrophobic drugs may still exhibit poor wetting. Consider incorporating a small amount of a surfactant into the formulation.
Inadequate ratio of isomalt to drug.	The dissolution rate is often dependent on the drug-to-carrier ratio. Experiment with different ratios to find the optimal concentration of isomalt that provides the maximum dissolution enhancement.

Problem: The solid dispersion is sticky and difficult to handle.

Potential Cause	Troubleshooting Step
Low glass transition temperature (Tg) of the solid dispersion.	The presence of the drug can lower the Tg of isomalt. Determine the Tg of the solid dispersion using DSC. If it is too low, the formulation may become sticky at ambient temperatures. Consider using a grade of isomalt with a higher Tg or incorporating a second carrier with a higher Tg.
Hygroscopicity.	Isomalt has low hygroscopicity, but some amorphous systems can absorb moisture, leading to stickiness. Store the solid dispersion in a desiccator or in packaging with a desiccant.
Residual solvent from the preparation process.	Ensure complete removal of the solvent during the drying process by optimizing the drying time and temperature. Verify the absence of residual solvent using techniques like thermogravimetric analysis (TGA).

Spray Drying

Problem: The spray-dried powder is sticky and has a low yield.

Potential Cause	Troubleshooting Step
Outlet temperature is too close to the glass transition temperature (T _g) of the isomalt formulation.	Isomalt has a relatively low T _g , which can lead to stickiness during spray drying. Precisely balance the process parameters. It is often best to use a low-temperature and low-humidity drying process. For isomalt, an inlet temperature of around 60°C with a corresponding outlet temperature of 42-43°C has been found to be effective.
High feed concentration.	A high concentration of solids in the feed solution can lead to incomplete drying and stickiness. Try reducing the feed concentration.
Inappropriate atomizing rate.	The atomizing rate affects droplet size and drying time. An optimal atomizing rate (e.g., 800 L/h) should be determined experimentally.

Melt Extrusion

Problem: The extruded isomalt powder shows agglomeration.

Potential Cause	Troubleshooting Step
Recrystallization of the amorphous isomalt.	Amorphous isomalt created by melt extrusion can be prone to recrystallization in the presence of atmospheric moisture, leading to agglomeration. It is crucial to handle and store the extrudate in a low-humidity environment. Further experiments to delay or prevent recrystallization, such as the inclusion of stabilizing excipients, may be necessary.

Experimental Protocols

Preparation of Isomalt-Based Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly water-soluble drug with isomalt to enhance its dissolution rate.

Materials:

- Poorly water-soluble drug (e.g., Indomethacin)
- Isomalt (e.g., GALEN IQ 990)
- Suitable solvent (e.g., Ethanol)
- Mortar and pestle
- Rotary evaporator
- Vacuum oven

Methodology:

- Preparation of Physical Mixtures:
 - Prepare physical mixtures of the drug and isomalt at various weight ratios (e.g., 1:1, 1:5, 1:9) by gently mixing them in a mortar for 5 minutes. These will serve as controls.
- Preparation of Solid Dispersions:
 - Dissolve the drug and isomalt in the chosen solvent in the desired weight ratio.
 - The solvent is then evaporated under reduced pressure using a rotary evaporator at a specific temperature (e.g., 40°C).
 - The resulting solid mass is further dried in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

- The dried mass is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
- Characterization:
 - Dissolution Studies: Perform in-vitro dissolution studies on the pure drug, the physical mixtures, and the solid dispersions using a USP dissolution apparatus.
 - Solid-State Characterization: Characterize the physical form of the drug in the samples using XRPD and DSC to confirm amorphization.

Preparation of Isomalt-Based Liquisolid Compacts

Objective: To formulate a liquisolid compact of a poorly water-soluble drug using isomalt as a carrier to improve its dissolution.

Materials:

- Poorly water-soluble drug
- Non-volatile solvent (e.g., Propylene glycol, Polyethylene glycol)
- Isomalt (as the carrier)
- Coating material (e.g., Aerosil 200)
- Superdisintegrant (e.g., Croscarmellose sodium)
- Tablet press

Methodology:

- Preparation of the Liquid Medication:
 - Dissolve the drug in the non-volatile solvent to form a drug solution or suspension.
- Preparation of the Liquisolid Powder:

- Add the liquid medication to a calculated amount of isomalt (carrier) in a mortar and mix thoroughly.
- Gradually add the coating material to the mixture while continuing to mix until a dry, free-flowing powder is obtained.
- Tableting:
 - Add the superdisintegrant to the liquisolid powder and blend.
 - Compress the final blend into tablets using a tablet press.
- Evaluation:
 - Flow Properties: Evaluate the flow properties of the liquisolid powder (e.g., angle of repose, Carr's index).
 - Tablet Properties: Evaluate the compressed tablets for hardness, friability, and disintegration time.
 - Dissolution Studies: Perform in-vitro dissolution studies on the liquisolid compacts and compare them with conventional tablets of the same drug.

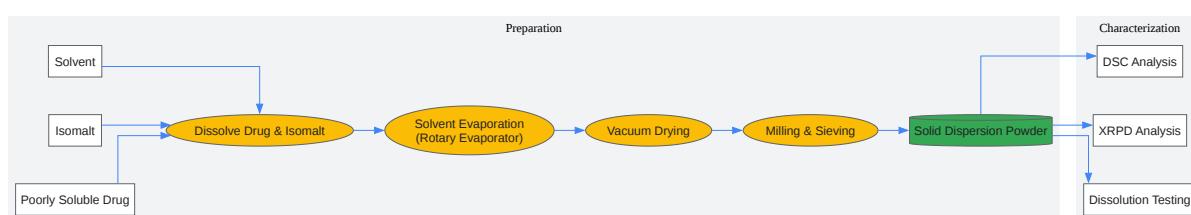
Data Presentation

Table 1: Dissolution Efficiency of a Model Drug with Different Isomalt Formulations

Formulation	Drug-to-Isomalt Ratio (w/w)	Dissolution Efficiency (%) after 30 min	Fold Increase in Dissolution
Pure Drug	-	15.2	1.0
Physical Mixture	1:5	25.8	1.7
Solid Dispersion (Solvent Evaporation)	1:5	85.3	5.6
Liquisolid Compact	1:10 (Drug:Liquid)	92.1	6.1

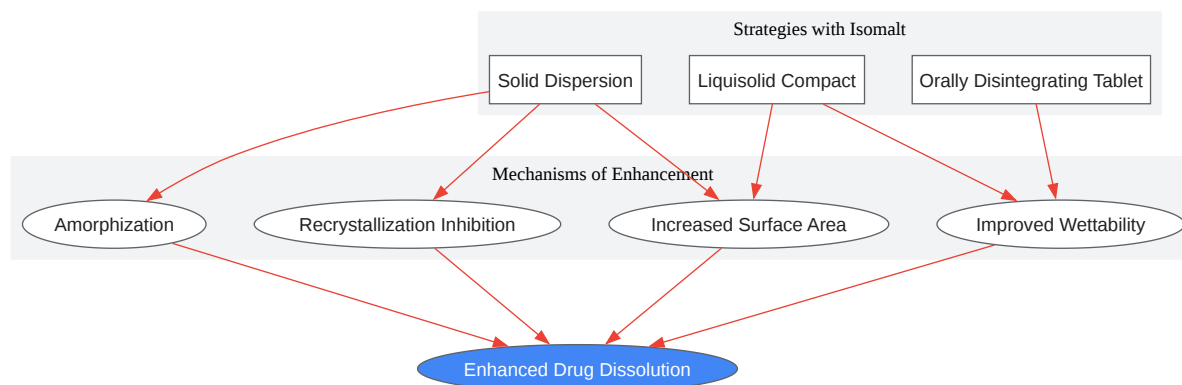
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the drug and specific experimental conditions.

Mandatory Visualizations



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Caption: Experimental workflow for preparing and characterizing an isomalt-based solid dispersion.



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Caption: Logical relationship between isomalt strategies and dissolution enhancement mechanisms.

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